molecular formula C19H29NO B14001450 3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one CAS No. 7468-42-0

3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one

Cat. No.: B14001450
CAS No.: 7468-42-0
M. Wt: 287.4 g/mol
InChI Key: OZVIMGCKCYUQDB-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one is an organic compound with a complex structure that includes cyclohexyl, dimethylamino, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexyl ketone with a suitable phenyl-substituted reagent, followed by the introduction of a dimethylamino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving cell signaling and receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-(4-dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
  • 3-Cyclohexyl-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one
  • 3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7468-42-0

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

3-cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one

InChI

InChI=1S/C19H29NO/c1-16(21)19(14-15-20(2)3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,18H,5,8-9,12-15H2,1-3H3

InChI Key

OZVIMGCKCYUQDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCN(C)C)(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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